

# Thalidomide-NH-C10-NH2 hydrochloride CAS number and supplier information.

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Compound of Interest

Thalidomide-NH-C10-NH2
hydrochloride

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# In-Depth Technical Guide: Thalidomide-NH-C10-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Thalidomide-NH-C10-NH2 hydrochloride**, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, mechanism of action, relevant signaling pathways, and experimental applications, presenting data in a structured and accessible format for researchers in drug discovery and development.

## **Compound Identification and Supplier Information**

**Thalidomide-NH-C10-NH2 hydrochloride** is a synthetic chemical compound designed for use in PROTAC-based targeted protein degradation. It incorporates the thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 10-carbon alkyl linker with a terminal amine group. This terminal amine provides a reactive handle for conjugation to a ligand targeting a protein of interest.



Identifier	Value	
Chemical Name	Thalidomide-NH-C10-NH2 hydrochloride	
CAS Number	2460022-53-9[1][2][3][4]	
Molecular Formula	C23H33CIN4O4[2][3][4]	
Molecular Weight	464.99 g/mol [2][3][4]	

### **Key Suppliers:**

- MedChemExpress (MCE)
- GlpBio
- Available through platforms such as CheMondis

# **Mechanism of Action in Targeted Protein Degradation**

**Thalidomide-NH-C10-NH2 hydrochloride** functions as the E3 ligase-recruiting component of a PROTAC. The core of its activity lies in hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate a target protein.

A PROTAC constructed with this molecule is a heterobifunctional molecule with three key parts:

- A ligand for the target Protein of Interest (POI).
- The Thalidomide-NH-C10-NH2 hydrochloride linker-ligand entity.
- The linker connecting the two.

The mechanism proceeds through the following key steps:

 Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.



- Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.
- Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
- Catalytic Cycle: The PROTAC is not degraded in this process and can go on to induce the degradation of multiple copies of the target protein.

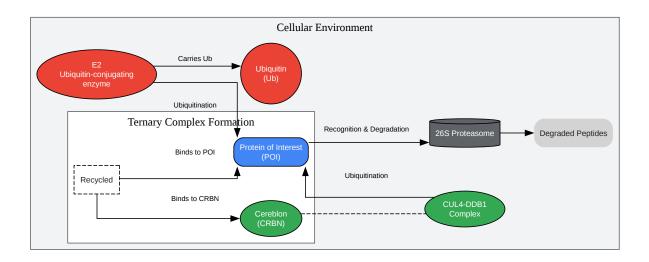
## **Signaling Pathways**

The primary signaling pathway involved is the Cullin-4A/B-DDB1-Cereblon (CRL4-CRBN) E3 Ubiquitin Ligase Pathway.

- CRL4-CRBN Complex: This E3 ubiquitin ligase complex is composed of Cullin-4A or 4B (CUL4A/B), Damaged DNA Binding Protein 1 (DDB1), and Cereblon (CRBN) as the substrate receptor.
- Role of Thalidomide Moiety: The thalidomide part of the molecule binds to CRBN, effectively recruiting the entire CRL4-CRBN complex.
- Substrate Ubiquitination: By bringing the target protein into close proximity with the CRL4-CRBN complex, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation.

Below is a diagram illustrating the PROTAC mechanism of action involving the CRL4-CRBN pathway.



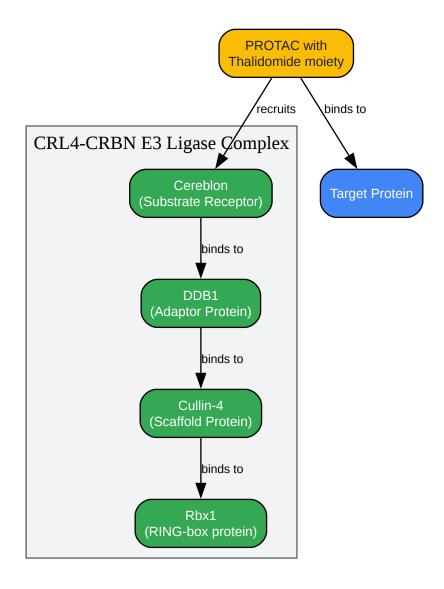


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Caption: PROTAC-mediated protein degradation workflow.

The following diagram illustrates the logical relationship in the formation of the active E3 ligase complex and its recruitment by the PROTAC.





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Caption: Assembly of the CRL4-CRBN E3 ligase complex.

## **Experimental Protocols**

While specific experimental data for **Thalidomide-NH-C10-NH2 hydrochloride** is not widely published, the following are detailed, representative protocols for evaluating a PROTAC constructed using this molecule.

## **Western Blot for Target Protein Degradation**

This is a fundamental assay to quantify the degradation of the target protein.



### Materials:

- Cell line expressing the target protein
- PROTAC stock solution (in DMSO)
- Vehicle control (DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- · ECL substrate and imaging system

### Methodology:

- Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
- PROTAC Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a set time (e.g., 24 hours).



- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Add RIPA buffer, scrape the cells, and collect the lysate.
  - Incubate on ice for 30 minutes.
  - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.
- SDS-PAGE and Transfer:
  - Load equal amounts of protein onto an SDS-PAGE gel.
  - Perform electrophoresis to separate proteins by size.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour.
  - Incubate with the primary antibody for the target protein overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour.
  - Wash the membrane with TBST.
- Detection and Analysis:
  - Apply ECL substrate and capture the chemiluminescent signal.



- Quantify band intensities and normalize the target protein signal to the loading control.
- Calculate the percentage of degradation relative to the vehicle control.
- Plot a dose-response curve to determine the DC<sub>50</sub> (concentration for 50% degradation) and D<sub>max</sub> (maximum degradation).

## Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.

#### Materials:

- · Cell line expressing the target protein
- PROTAC and vehicle control
- Proteasome inhibitor (e.g., MG132) to prevent degradation of the target
- · Co-IP lysis buffer
- Antibody against the target protein or an epitope tag
- Protein A/G magnetic beads
- Wash buffer
- · Elution buffer
- Antibodies for Western blotting (against POI, CRBN, and DDB1)

### Methodology:

- Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a short period (e.g., 2-4 hours).
- Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.



- Immunoprecipitation:
  - Pre-clear the lysate with magnetic beads.
  - Incubate the lysate with an antibody against the target protein overnight at 4°C.
  - Add protein A/G beads to pull down the antibody-protein complex.
- Washes and Elution:
  - Wash the beads several times with wash buffer to remove non-specific binders.
  - Elute the protein complexes from the beads.
- Western Blot Analysis: Analyze the eluates by Western blotting, probing for the target protein, CRBN, and DDB1 to confirm their presence in the immunoprecipitated complex.

## **Data Presentation**

While specific quantitative data for **Thalidomide-NH-C10-NH2 hydrochloride** is application-dependent, the following table illustrates how to present key degradation parameters obtained from experimental work.

Parameter	Description	Example Value
DC50	The concentration of the PROTAC that results in 50% degradation of the target protein.	50 nM
D <sub>max</sub>	The maximum percentage of protein degradation achieved at saturating PROTAC concentrations.	>90%
t1/2 of Degradation	The time required to achieve 50% of the maximal degradation at a given PROTAC concentration.	4 hours



### Conclusion

Thalidomide-NH-C10-NH2 hydrochloride is a valuable chemical tool for the development of PROTACs targeting a wide range of proteins for degradation. Its well-characterized interaction with Cereblon and the versatile terminal amine for conjugation make it a staple in the field of targeted protein degradation. The experimental protocols outlined in this guide provide a solid foundation for researchers to evaluate the efficacy of PROTACs constructed using this molecule. As with any research chemical, careful experimental design and validation are crucial for obtaining reliable and reproducible results.

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### References

- 1. benchchem.com [benchchem.com]
- 2. Cereblon E3 ligase modulator Wikipedia [en.wikipedia.org]
- 3. sapient.bio [sapient.bio]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
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